molecular formula C16H21BrN4O4S2 B2582237 Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate CAS No. 338794-58-4

Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate

Cat. No. B2582237
CAS RN: 338794-58-4
M. Wt: 477.39
InChI Key: BDKBMDAXWQRBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate is a chemical compound with the molecular formula C16H21BrN4O4S2 and a molecular weight of 477.39 . This compound is not intended for human or veterinary use but is used for research purposes.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 477.39 . Other properties such as melting point, boiling point, and solubility were not found in the search results. These properties can be determined through experimental measurements or predicted using computational chemistry methods.

Scientific Research Applications

Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate is a compound that has been the subject of scientific studies due to its unique chemical structure, potentially making it useful in various research applications. However, specific research directly addressing this compound's applications is scarce. Instead, insights can be drawn from studies on related chemical families, such as 1,2,4-triazoles and their derivatives, which have been extensively explored for their pharmacological and biological activities, environmental behaviors, and applications in material science.

Triazole Derivatives in Medicinal Chemistry

1,2,4-Triazole derivatives, a chemical class related to the compound , have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds have been explored for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Notably, research on N-sulfonylamino azinones, a group closely related to the specified compound, has revealed potential applications in treating neurological disorders such as epilepsy and schizophrenia, showcasing the pharmacological relevance of triazole derivatives (Elgemeie, Azzam, & Elsayed, 2019).

Environmental and Analytical Applications

The environmental fate and biodegradation of related compounds, such as ethyl tert-butyl ether (ETBE), have been subjects of review, indicating the importance of understanding the environmental impact and degradation pathways of synthetic chemicals. This knowledge is crucial for assessing the environmental persistence and potential toxicity of compounds like this compound (Thornton et al., 2020).

Material Science and Electrochemical Applications

Explorations into the electrochemical surface finishing and energy storage technologies have utilized room-temperature haloaluminate ionic liquids, showcasing the versatility of chemical compounds in material science applications. While not directly related, this indicates a broader research context where this compound could find potential applications, particularly in developing new materials and chemical processes (Tsuda, Stafford, & Hussey, 2017).

properties

IUPAC Name

ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN4O4S2/c1-4-21-14(19-20-16(21)26-11(3)15(22)25-5-2)10-18-27(23,24)13-8-6-12(17)7-9-13/h6-9,11,18H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKBMDAXWQRBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C)C(=O)OCC)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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